![molecular formula C13H10N2O B12593430 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one CAS No. 327096-10-6](/img/structure/B12593430.png)
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one typically involves the reaction of 4-chloro-2-methylquinoline with 3-aminopyridine. This reaction yields 4-quinolinamines, which upon cyclization under Vilsmeier–Haak conditions, afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
化学反応の分析
Types of Reactions
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and functionalized naphthyridine compounds.
科学的研究の応用
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications.
Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions.
作用機序
The mechanism of action of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as the PDE4 enzyme. The compound binds to the enzyme’s metal-binding pocket and occupies the solvent-filled pocket, leading to inhibition of the enzyme’s activity .
類似化合物との比較
Similar Compounds
Benzo[c][2,6]naphthyridine: Another naphthyridine derivative with similar structural properties.
Benzo[h][1,6]naphthyridine: A closely related compound with potential antimalarial activity.
Uniqueness
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high potency sets it apart from other naphthyridine derivatives .
特性
CAS番号 |
327096-10-6 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
6-methylbenzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-15-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3 |
InChIキー |
ZJPXYCGVVSXWCX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
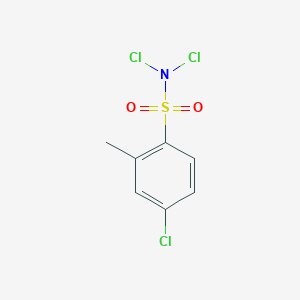
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
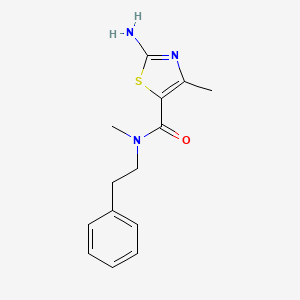
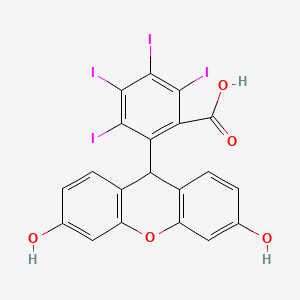
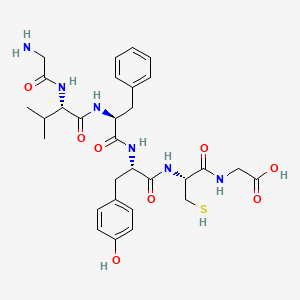
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
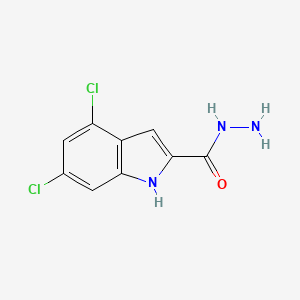
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
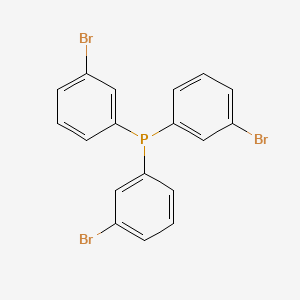
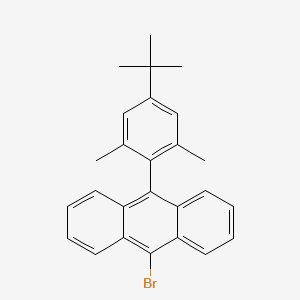
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
